methyl 3-(oxan-4-yl)prop-2-enoate

Descripción

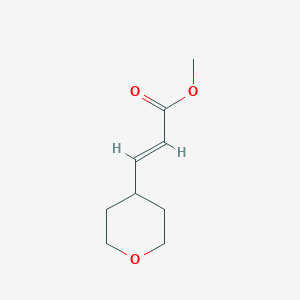

Methyl 3-(oxan-4-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOOCH₃) with a tetrahydropyran (oxan-4-yl) substituent at the β-position (C3). The oxan-4-yl group (C₅H₉O) is a six-membered cyclic ether, contributing to the compound’s stereoelectronic and solubility properties. The tetrahydropyran moiety may enhance solubility in polar aprotic solvents and influence intermolecular interactions, such as hydrogen bonding, which could affect crystallization behavior .

Propiedades

IUPAC Name |

methyl (E)-3-(oxan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANRQHDDIFUULR-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(oxan-4-yl)prop-2-enoate typically involves the esterification of 2-Propenoic acid with 3-(tetrahydro-2H-pyran-4-yl) methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

methyl 3-(oxan-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

methyl 3-(oxan-4-yl)prop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.

Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.

Mecanismo De Acción

The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of coatings and adhesives, where the compound forms strong, durable bonds. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment in which it is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares methyl 3-(oxan-4-yl)prop-2-enoate with structurally related α,β-unsaturated esters, highlighting key differences in molecular properties and functionalities:

Key Observations:

Electronic Effects: The 4-nitrophenyl group in methyl (2E)-3-(4-nitrophenyl)prop-2-enoate introduces strong electron-withdrawing character, enhancing reactivity in Michael additions or Diels-Alder reactions .

Solubility and Hydrogen Bonding: The pyridinyl and amino substituents in analogs (e.g., methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride) enable hydrogen bonding and ionic interactions, improving aqueous solubility . The oxan-4-yl group may promote solubility in organic solvents and influence crystal packing via weak C–H···O interactions, as observed in hydrogen-bonded supramolecular frameworks .

Conformational Flexibility: Saturated analogs like methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride exhibit greater conformational flexibility due to the absence of a rigidifying double bond, making them suitable for chiral synthesis .

Biological Relevance: Pyridinyl and nitroaryl derivatives are often explored for antimicrobial or anticancer activity due to their ability to interact with biological targets . The oxan-4-yl group’s resemblance to carbohydrate moieties could position this compound as a glycosidase inhibitor precursor .

Research Findings and Limitations

- Synthesis Challenges : Steric hindrance from the bulky oxan-4-yl group may complicate regioselective additions to the α,β-unsaturated system.

- Structural Validation : Techniques like X-ray crystallography (e.g., SHELX programs ) would be critical for confirming stereochemistry and hydrogen-bonding patterns.

Actividad Biológica

Methyl 3-(oxan-4-yl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an ester functional group and a tetrahydropyran ring, which contribute to its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release the active acid form, which may participate in several biochemical pathways. Additionally, the tetrahydropyran ring enhances stability and influences the compound's reactivity with enzymes and receptors.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, research has shown that compounds with similar structures can selectively induce apoptosis in tumor cells while sparing normal cells. The structure-activity relationship (SAR) suggests that modifications to the oxan ring can enhance anticancer efficacy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . In vitro studies revealed that it possesses significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study explored the effects of this compound on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly at concentrations above 50 µM, with an IC50 value determined through dose-response assays. The study concluded that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase activation.

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential. The compound's mechanism was further elucidated through membrane integrity assays, which showed significant disruption in bacterial cell membranes upon treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.